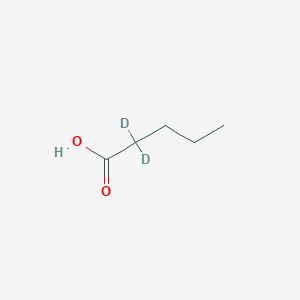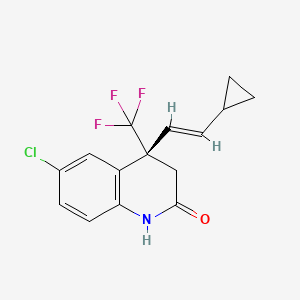
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the phenyl ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 1,2-dibromoethane.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction. This can be achieved by reacting 3-chloro-4-methoxyaniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the imidazole ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chloro-4-methoxyphenyl)-1H-imidazole: Lacks the bromine substituent.
5-bromo-1H-imidazole: Lacks the phenyl ring with chlorine and methoxy substituents.
2-(4-methoxyphenyl)-1H-imidazole: Lacks the chlorine and bromine substituents.
Uniqueness
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole is unique due to the combination of bromine, chlorine, and methoxy substituents on the phenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H8BrClN2O |
|---|---|
Peso molecular |
287.54 g/mol |
Nombre IUPAC |
5-bromo-2-(3-chloro-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H8BrClN2O/c1-15-8-3-2-6(4-7(8)12)10-13-5-9(11)14-10/h2-5H,1H3,(H,13,14) |
Clave InChI |
IUZRVRNLMOLQMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC=C(N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
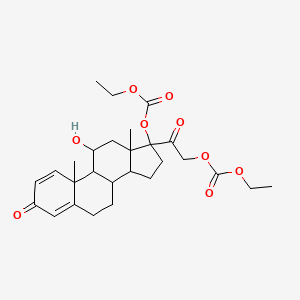
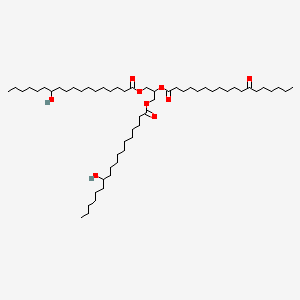
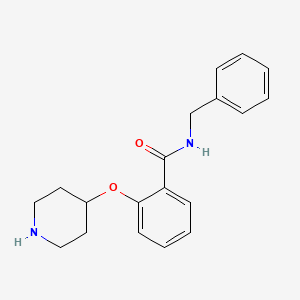
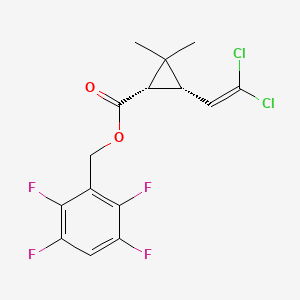
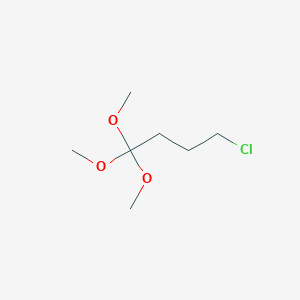
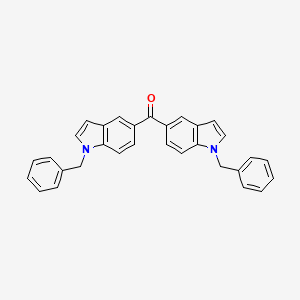
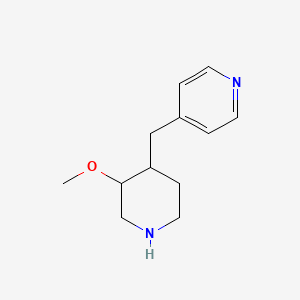
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
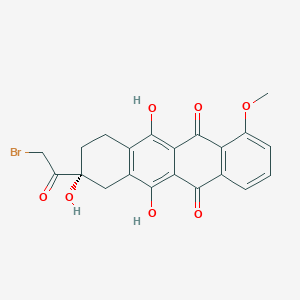
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
